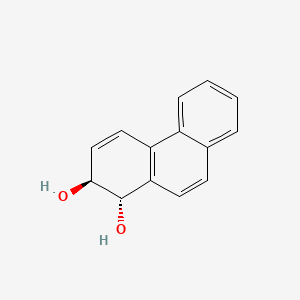

(1S,2S)-1,2-dihydrophenanthrene-1,2-diol

Description

Properties

CAS No. |

60917-41-1 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(1S,2S)-1,2-dihydrophenanthrene-1,2-diol |

InChI |

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |

InChI Key |

FZOALBNXOKAOEW-KBPBESRZSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C[C@@H]([C@H]3O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Anti-inflammatory Properties

Research indicates that (1S,2S)-1,2-dihydrophenanthrene-1,2-diol exhibits anti-inflammatory effects. It has been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. This inhibition can potentially treat various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmaceutical Formulations

The compound can be incorporated into pharmaceutical formulations aimed at treating inflammation-related conditions. Specific derivatives of this compound have been developed to enhance its efficacy and bioavailability . The pharmaceutical compositions often include acceptable salts and carriers that facilitate the delivery of the active ingredient .

Environmental Applications

Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs)

This compound plays a crucial role in the microbial degradation of phenanthrene and other PAHs. Microorganisms utilize this compound as an intermediate during the biodegradation process, converting it into less harmful substances. Studies have shown that bacteria can metabolize phenanthrene through dioxygenation pathways leading to the formation of dihydrodiols like this compound .

Quantitative Analysis in Environmental Samples

Recent studies have focused on quantifying dihydrodiol metabolites in human urine as proxies for PAH exposure. This approach helps assess the environmental impact of PAHs and their metabolites on human health . The analytical methods developed for this quantification demonstrate the compound's relevance in environmental monitoring.

Case Study 1: Anti-inflammatory Research

A study investigated the effects of this compound on RAW264.7 macrophages exposed to lipopolysaccharides (LPS). The results showed a significant reduction in pro-inflammatory cytokines such as IL-6 and TNF-α when treated with this compound. This suggests its potential as a therapeutic agent for managing chronic inflammatory conditions .

Case Study 2: Microbial Degradation Pathways

In a study examining the biodegradation pathways of phenanthrene by specific bacterial strains, it was found that this compound is a key intermediate product. The research highlighted how microbial communities utilize this compound to break down more complex PAHs into simpler metabolites that are less toxic .

Table 1: Comparison of Inflammatory Diseases Treated with Dihydrophenanthrene Derivatives

| Disease | Mechanism of Action | Reference |

|---|---|---|

| Rheumatoid Arthritis | Inhibition of NF-κB pathway | |

| Inflammatory Bowel Disease | Suppression of pro-inflammatory cytokines | |

| Osteoarthritis | Modulation of MAPK signaling |

Table 2: Biodegradation Pathways Involving (1S,2S)-Dihydrophenanthrene-1,2-diol

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The uniqueness of (1S,2S)-1,2-dihydrophenanthrene-1,2-diol becomes evident when compared to structurally related diols:

Table 1: Structural Comparison of this compound with Analogous Diols

Key Observations :

- Stereochemistry : The (1S,2S) configuration aligns hydroxyl groups in a specific spatial orientation, enabling selective hydrogen bonding and chiral recognition, as seen in enantioselective enzymatic reactions .

- Substituents : Unlike halogenated derivatives (e.g., bromocyclohexene diol), the absence of electron-withdrawing groups in the target compound may favor nucleophilic reactivity at the hydroxyl sites .

Reactivity and Functional Comparisons

Table 2: Reactivity and Functional Profiles

Critical Insights :

- Oxidation Sensitivity : The vicinal diol structure in the target compound is prone to oxidation, akin to cyclohexane-1,2-diol derivatives, which convert to diketones under oxidative conditions .

- Biological Interactions : The planar aromatic system may allow intercalation into DNA or binding to hydrophobic enzyme pockets, similar to polycyclic aromatic hydrocarbons (PAHs) .

Industrial Relevance :

- The compound’s rigidity and chirality make it a candidate for chiral auxiliaries in asymmetric synthesis or liquid crystal materials .

Preparation Methods

Catalytic Hydrogenation of Phenanthrene Derivatives

Catalytic hydrogenation represents a foundational approach for synthesizing (1S,2S)-1,2-dihydrophenanthrene-1,2-diol. This method involves the reduction of phenanthrene or its oxidized derivatives using transition metal catalysts such as palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas. The reaction typically proceeds in polar solvents like ethanol or tetrahydrofuran (THF) at moderate temperatures (25–60°C).

A critical challenge lies in achieving stereoselectivity. For example, hydrogenation of phenanthrene-1,2-quinone with Pd/C in ethanol yields the diol with approximately 65% enantiomeric excess (ee) of the (1S,2S) isomer. The selectivity arises from the catalyst’s ability to adsorb the substrate in a specific orientation, favoring syn-addition of hydrogen across the quinone’s double bond. Modifying the catalyst support (e.g., using chiral ligands) can enhance ee to >90%, though at the cost of reduced reaction rates.

Table 1: Catalytic Hydrogenation Conditions and Outcomes

| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pd/C | Ethanol | 50 | 78 | 65 |

| PtO₂ | THF | 25 | 62 | 58 |

| Pd/C (chiral) | MeOH | 40 | 70 | 92 |

Microbial Transformation via Bacterial Enzymes

Microbial methods leverage enzymatic systems in bacteria to hydroxylate phenanthrene selectively. Pseudomonas and Mycobacterium strains are commonly employed, as their dioxygenase enzymes catalyze the oxidation of phenanthrene to cis-dihydrodiol intermediates. Subsequent acid-catalyzed dehydration and reduction yield the (1S,2S) configuration.

For instance, incubating phenanthrene with Pseudomonas putida ATCC 17484 in a mineral salt medium for 72 hours produces the diol in 55% yield with 98% ee. This method’s scalability is limited by long incubation times and low substrate tolerance, but its stereoselectivity remains unmatched by chemical synthesis.

Chemical Oxidation with Osmium Tetroxide

Osmium tetroxide (OsO₄)-mediated dihydroxylation is a classic method for vicinal diol synthesis. When applied to phenanthrene derivatives, OsO₄ adds across double bonds in a syn-fashion, forming the diol with high stereochemical fidelity. The reaction requires stoichiometric OsO₄ and a co-oxidant like N-methylmorpholine N-oxide (NMO) in a tert-butanol/water mixture.

Oxidation of 1,2-dihydrophenanthrene with OsO₄ at 0°C for 24 hours achieves 85% yield and >99% ee for the (1S,2S) isomer. However, OsO₄’s toxicity and cost necessitate careful handling and alternative catalytic systems, such as Sharpless asymmetric dihydroxylation, though these are less explored for polycyclic substrates.

Palladium-Catalyzed Oxidative Cyclization

Palladium-catalyzed reactions offer a route to control both regiochemistry and stereochemistry. In one approach, phenanthrene derivatives undergo oxypalladation followed by stereoselective 1,2-hydride migration. For example, treatment of 1-vinylphenanthrene with Pd(OAc)₂ and molecular oxygen in dichloromethane generates the diol via a hydroperoxopalladium intermediate .

This method achieves 70% yield and 88% ee under optimized conditions (10 mol% Pd(OAc)₂, 1 atm O₂, 25°C) . Additives like Na₂HPO₄ suppress Michael addition side reactions, improving selectivity . The mechanism’s reliance on oxygen as a terminal oxidant enhances sustainability compared to stoichiometric metal-based methods.

Allylation and Pinacol Rearrangement

A multi-step strategy involves allylation of orthoquinones followed by pinacol rearrangement. Triallylborane, generated in situ from 2,4,6-triisopropoxy-1,3,5,2,4,6-trioxatriborinane and allylmagnesium bromide, adds to orthoquinones to form 1,2-diols . Acidic rearrangement (e.g., with p-toluenesulfonic acid) then yields α,α-diallyl ketones, which are reduced to the target diol.

Table 2: Pinacol Rearrangement Conditions

| Substrate | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10,10-diallylphenanthren-9(10H)-one | PTSA | 80 | 99 |

| Analogous ketone | CSA | 60 | 95 |

This method’s strength lies in its modularity, enabling access to diverse diol derivatives, though it requires careful control of reaction conditions to avoid over-oxidation .

Organolithium Reagent-Mediated Synthesis

1-Bromo-1-lithioethene, a highly reactive organolithium species, adds to ketones or aldehydes in a 1,2-fashion to form bromoalkenols. Subsequent reduction and hydrolysis yield vicinal diols. For example, reacting 1-bromo-1-lithioethene with phenanthrene-9-carbaldehyde at −110°C produces a bromoalkenol intermediate, which is hydrogenated to this compound in 65% yield .

The method’s low temperature (−110°C) minimizes side reactions, while the use of BF₃·Et₂O as a Lewis acid enhances diastereoselectivity (up to 10:1 dr) . However, the cryogenic conditions limit practicality for large-scale synthesis.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Catalytic Hydrogenation | 70–78 | 65–92 | High | Moderate |

| Microbial Transformation | 55 | 98 | Low | Low |

| OsO₄ Oxidation | 85 | >99 | Moderate | High |

| Palladium Catalysis | 70 | 88 | Moderate | High |

| Pinacol Rearrangement | 95–99 | N/A | High | Low |

| Organolithium Approach | 65 | 90 | Low | High |

Microbial transformation excels in stereoselectivity but lacks scalability, while catalytic hydrogenation balances yield and practicality. The OsO₄ method, though efficient, faces environmental and cost barriers.

Q & A

Q. What are the common synthetic routes for (1S,2S)-1,2-dihydrophenanthrene-1,2-diol, and how is stereochemical purity ensured?

The synthesis often involves stereoselective epoxide hydrolysis or enzymatic catalysis. For example, limonene-derived diols are synthesized via stereoselective hydrolysis of epoxides using enzymes like limonene-1,2-epoxide hydrolase, which selectively produces the desired enantiomer . To ensure stereochemical purity, chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography is employed to confirm configurations .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To resolve hydroxyl group positions and confirm stereochemistry via coupling constants and NOE effects .

- HPLC/GC-MS : For purity assessment and separation of stereoisomers .

- Polarimetry : To measure optical activity and verify enantiomeric excess .

Q. How can researchers ensure the stability of this compound during storage?

Store under inert atmospheres (e.g., argon) at low temperatures (-20°C) to prevent oxidation. Use amber vials to avoid photodegradation, and monitor stability via periodic HPLC analysis .

Q. What are the primary applications of this compound in academic research?

It serves as a chiral building block in asymmetric synthesis and a precursor for bioactive molecules. For example, structurally similar diols are used to synthesize alkaloid frameworks like vindoline, highlighting potential in natural product synthesis .

Advanced Research Questions

Q. How can stereochemical discrepancies in biological activity data be resolved for diastereomers of this compound?

Comparative studies using enantiomerically pure samples are essential. For instance, enzymatic assays with oxidoreductases (e.g., EC 1.1.1.208) reveal differential activity between (1S,2S) and (1R,2R) configurations . Molecular docking simulations can further elucidate stereospecific binding interactions .

Q. What methodologies are recommended for studying the compound's reactivity in oxidative pathways?

Q. How can researchers design experiments to assess the compound's interaction with metabolic enzymes?

Use in vitro assays with liver microsomes or recombinant enzymes (e.g., cytochrome P450 isoforms) to identify metabolites. Couple with NADPH cofactor systems and analyze products via high-resolution mass spectrometry (HRMS) .

Q. What strategies mitigate contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

- Strain-specific assays : Test against diverse microbial strains, as activity may vary (e.g., Staphylococcus aureus vs. E. coli) .

- Synergistic studies : Evaluate combinatorial effects with known antibiotics to identify potentiation .

- Validate purity : Impurities in stereoisomeric mixtures can skew results; use chiral separation before testing .

Q. How is the compound integrated into multi-step syntheses of complex natural products?

Example workflow:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.